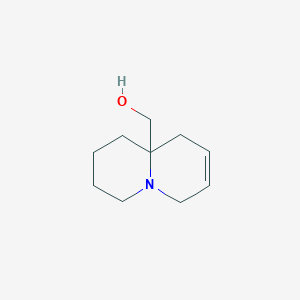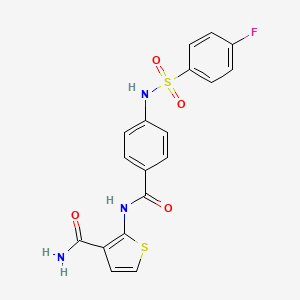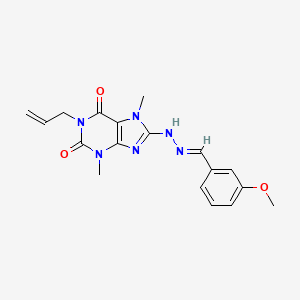![molecular formula C17H19ClN2O B2938677 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide CAS No. 1147697-63-9](/img/structure/B2938677.png)
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide, also known as JNJ-19396876, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating the activity of certain ion channels and receptors in the nervous system. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. It also acts as a potent antagonist of the P2X3 receptor, which is involved in nociception and cough reflex.
Biochemical and physiological effects:
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been shown to possess potent anti-inflammatory and analgesic effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also reduces the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been shown to reduce pain behavior in various animal models of acute and chronic pain.
实验室实验的优点和局限性
One of the major advantages of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is its poor solubility in aqueous media, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can lead to unwanted side effects.
未来方向
There are several future directions for the research and development of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide. One of the areas of interest is the potential use of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide as a treatment for neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Another area of interest is the potential use of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide as a treatment for COPD and other respiratory disorders, which are major causes of morbidity and mortality worldwide. Further research is also needed to elucidate the exact mechanism of action of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 1-(4-methylphenyl)propan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide in high yield and purity.
科学研究应用
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, analgesic, and antinociceptive properties in preclinical studies. It has also been studied for its potential use as a treatment for neuropathic pain, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
属性
IUPAC Name |
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-4-15(13-8-5-11(2)6-9-13)20-17(21)14-10-7-12(3)19-16(14)18/h5-10,15H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTOKZMUQOYESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(N=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2938600.png)
![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2938601.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2938603.png)

![(4S,5'S,7S,8R,9S,11R,13R,14R,16R)-5',7,9,13-Tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-11,14,16-triol](/img/structure/B2938607.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2938608.png)

![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2938614.png)

![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2938616.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide](/img/structure/B2938617.png)